Cupric sulfate, ammoniated

Description

Properties

IUPAC Name |

copper;azane;sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.4H3N.H2O4S.H2O/c;;;;;1-5(2,3)4;/h;4*1H3;(H2,1,2,3,4);1H2/q+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAHXVHZPFQSDZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.O.[O-]S(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

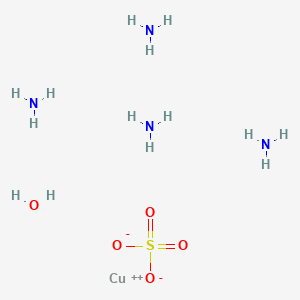

Cu(NH3)4SO4.H2O, CuH14N4O5S | |

| Record name | CUPRIC SULFATE, AMMONIATED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908605 | |

| Record name | Copper(2+) sulfate--ammonia--water (1/1/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cupric sulfate, ammoniated appears as a dark blue crystalline solid with a faint odor of ammonia. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used as a pesticide, to print fabrics, and to make other copper compounds. | |

| Record name | CUPRIC SULFATE, AMMONIATED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Hydrate loses H 2 O and 2NH 3 at 120 and remaining 2NH 3 at 160 Decomposes at 150\'b0C. (USCG, 1999) | |

| Record name | CUPRIC SULFATE, AMMONIATED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.81 at 68 °F 1.79 at 25 °C (USCG, 1999) - Denser than water; will sink | |

| Record name | CUPRIC SULFATE, AMMONIATED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10380-29-7 | |

| Record name | CUPRIC SULFATE, AMMONIATED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraamminecopper(II) sulfate monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10380-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammoniated cupric sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) sulfate--ammonia--water (1/1/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraamminecopper(II) sulfate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAAMMINECOPPER SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NKQ44K2RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation Techniques

Conventional Solution-Based Synthesis

The most common and straightforward methods for preparing ammoniated cupric sulfate (B86663) involve reactions in aqueous solutions, where the hydrated copper(II) ion is complexed with ammonia (B1221849), followed by crystallization to isolate the final product.

Ligand Substitution Reactions in Aqueous Media

The formation of tetraamminecopper(II) sulfate is a classic example of a ligand substitution reaction. In an aqueous solution of copper(II) sulfate, the copper(II) ion exists as the hexaaquacopper(II) complex ion, [Cu(H₂O)₆]²⁺, which imparts a characteristic pale blue color to the solution. When aqueous ammonia is introduced, the ammonia molecules, being stronger ligands than water, displace the coordinated water molecules.

[Cu(H₂O)₆]²⁺(aq) + 4NH₃(aq) ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺(aq) + 4H₂O(l)

This equilibrium lies far to the right in the presence of excess ammonia, resulting in the characteristic deep blue or purple solution. The sulfate ion (SO₄²⁻) remains as a spectator ion throughout the ligand substitution process.

Crystallization Strategies for Enhanced Product Purity and Morphology

Once the tetraamminecopper(II) sulfate is formed in solution, the next critical step is its isolation as a solid crystalline product. The choice of crystallization technique significantly influences the purity, yield, and morphology of the final product.

A widely used method to induce crystallization is the addition of a water-miscible organic solvent, such as ethanol or isopropanol, to the aqueous solution of tetraamminecopper(II) sulfate. The principle behind this technique is the reduction of the solubility of the ionic complex in the mixed solvent system. Tetraamminecopper(II) sulfate is highly soluble in water but significantly less soluble in less polar organic solvents.

The addition of ethanol or isopropanol decreases the dielectric constant of the solvent mixture, which in turn reduces the solubility of the ionic compound, causing it to precipitate out of the solution. This method is efficient for achieving a high yield of the product in a relatively short time. The resulting product is typically a microcrystalline powder. To obtain a purer product, the crystals can be washed with a small amount of the organic solvent to remove any soluble impurities.

For the growth of larger, well-defined crystals with higher purity, slower crystallization methods such as controlled diffusion and slow evaporation are employed. These techniques allow for the gradual increase in the concentration of the solute, promoting the formation of fewer, larger crystals rather than a large number of small crystals.

Controlled Diffusion: In this method, a solution of the tetraamminecopper(II) sulfate is carefully layered with a less dense, miscible solvent in which the complex is less soluble, such as ethanol. This can be achieved by slowly adding the ethanol down the side of the container to form a distinct layer on top of the aqueous solution. Over time, the slow diffusion of the ethanol into the aqueous layer gradually reduces the solubility of the complex at the interface, leading to the formation of well-formed crystals. This technique is particularly effective for growing large, high-quality single crystals suitable for crystallographic studies.

Slow Evaporation: This is the simplest crystallization technique, where the solvent is allowed to evaporate slowly from a solution of the compound. For tetraamminecopper(II) sulfate, a saturated or near-saturated aqueous solution is prepared and left in a container with a loosely fitted cover to allow for the slow escape of water vapor. As the solvent evaporates, the concentration of the solute increases, eventually reaching a supersaturated state and initiating crystallization. The rate of evaporation can be controlled by adjusting the opening of the container. Slower evaporation rates generally lead to the formation of larger and more perfect crystals. rajpub.com

| Crystallization Method | Principle | Typical Product Morphology | Advantages | Disadvantages |

| Precipitation with Organic Solvents | Rapid decrease in solubility upon addition of a less polar solvent. | Microcrystalline powder | Fast, high yield | Smaller crystals, potential for inclusion of impurities |

| Controlled Diffusion | Gradual decrease in solubility at the interface of two diffusing solvents. | Large, well-formed single crystals | High purity, large crystal size | Slower process, may result in lower overall yield |

| Slow Evaporation | Gradual increase in solute concentration as the solvent evaporates. | Well-defined crystals of varying sizes | Simple setup, can produce high-quality crystals | Slower process, sensitive to environmental conditions |

Sustainable Synthesis Approaches

In recent years, there has been a growing interest in developing more sustainable chemical processes, including the synthesis of inorganic compounds. This involves the utilization of waste materials as starting reagents, thereby reducing environmental pollution and promoting a circular economy.

Utilization of Waste Streams Containing Copper(II) and Ammonium (B1175870) Salts

Various industrial processes, such as metallurgy, electroplating, and electronics manufacturing, generate wastewater containing significant concentrations of copper(II) ions and ammonia or ammonium salts. google.com These waste streams, which would otherwise require costly treatment before discharge, can serve as a valuable secondary resource for the synthesis of cupric sulfate, ammoniated.

A notable example is the use of spent etching solutions from the manufacturing of printed circuit boards. These solutions often contain high concentrations of copper(II) ions complexed with ammonia. By adjusting the pH and the molar ratio of copper to ammonia, and then adding a water-miscible solvent like ethanol, tetraamminecopper(II) sulfate monohydrate can be crystallized directly from these waste streams. This approach not only provides a method for the synthesis of a valuable chemical but also offers a pathway for the recovery and recycling of copper and ammonia from industrial effluent. researchgate.net

The general principle involves the following steps:

Characterization of the waste stream: Determining the concentrations of copper(II) and ammonia/ammonium salts.

Adjustment of reaction conditions: Modifying the pH and the molar ratios of the reactants to favor the formation of the tetraamminecopper(II) complex.

Crystallization: Inducing the precipitation of the product, often through the addition of an organic solvent.

Purification: Washing and recrystallizing the product to achieve the desired purity.

This sustainable approach aligns with the principles of green chemistry by utilizing waste as a raw material, reducing the demand for virgin resources, and minimizing the environmental impact of industrial processes.

Optimization of Molar Ratios for High Yield and Purity

The synthesis of ammoniated cupric sulfate, chemically known as tetraamminecopper(II) sulfate monohydrate ([Cu(NH₃)₄]SO₄·H₂O), is a process where the stoichiometry of the reactants plays a critical role in determining the final product's yield and purity. The reaction typically involves the addition of a concentrated aqueous solution of ammonia to a saturated aqueous solution of copper(II) sulfate. wikipedia.org However, achieving a high yield of the desired complex salt without significant impurities requires careful control over the molar ratios of the reactants.

Research into the production of tetraamminecopper(II) sulfate monohydrate has established optimal molar ratios to maximize output and minimize the formation of byproducts. google.com The key reactants to consider are copper(II) ions, ammonia, and sulfate ions.

A critical factor is the molar ratio of ammonia to copper(II). If the concentration of ammonia is too low (less than 3.5 moles of ammonia for every 1.0 mole of copper(II)), the reaction may be incomplete, leading to the precipitation of a mixture containing the desired tetraamminecopper(II) sulfate monohydrate and the impurity diamminediaquacopper(II) sulfate. google.com To ensure the complete formation of the stable tetraammine complex, a significant excess of ammonia is required. Studies have shown that a molar ratio of ammonia to copper(II) in the range of 3.5 to 45.0 is desirable for crystallizing the pure product in high yield. google.com

The concentration of sulfate ions in the reaction solution also influences the outcome. A molar ratio of sulfate to copper(II) below 0.8 can result in a yield of less than 50%. google.com Conversely, an excessively high concentration of sulfate can lead to the co-precipitation of ammonium sulfate along with the target product, thereby reducing its purity. google.com Therefore, an optimal molar ratio of sulfate to copper(II) has been identified as being between 0.8 and 5.0. google.com

Based on these findings, the optimized molar ratios for the synthesis of high-purity tetraamminecopper(II) sulfate monohydrate are summarized in the table below.

Table 1: Optimized Molar Ratios for Tetraamminecopper(II) Sulfate Monohydrate Synthesis

| Component | Molar Ratio relative to Copper(II) | Outcome if Outside Optimal Range |

|---|---|---|

| Copper(II) | 1.0 | - |

| Ammonia | 3.5 - 45.0 | < 3.5: Precipitation of diamminediaquacopper(II) sulfate impurity. google.com |

| Sulfate | 0.8 - 5.0 | < 0.8: Yield may be less than 50%. google.com > 5.0: Co-precipitation of ammonium sulfate impurity. google.com |

Adherence to these optimized molar ratios ensures that the reaction equilibrium is shifted towards the formation of the desired [Cu(NH₃)₄]²⁺ complex, allowing for its crystallization as a high-purity monohydrate salt with a high yield. google.com

Structural Elucidation and Advanced Characterization

Solid-State Structure Determination

The precise three-dimensional arrangement of atoms in the crystalline solid of tetraamminecopper(II) sulfate (B86663) monohydrate has been elucidated primarily through single-crystal X-ray crystallography. This powerful technique has provided invaluable insights into the coordination geometry of the copper ion, as well as the specific bond lengths and angles within the complex.

X-ray crystallographic studies have unequivocally confirmed that the solid-state structure of this compound consists of a complex cation, [Cu(NH₃)₄(H₂O)]²⁺, and a sulfate anion, SO₄²⁻. quora.comwikipedia.org The compound crystallizes in the orthorhombic space group Pnma.

The coordination geometry of the central copper(II) ion in the complex cation is a key feature of its structure. It is definitively described as a square pyramidal geometry. quora.comwikipedia.org In this arrangement, four ammonia (B1221849) (NH₃) ligands occupy the equatorial positions, forming a square plane around the central copper ion. The fifth coordination site, at the apex of the pyramid, is occupied by the oxygen atom of a water molecule.

Precise measurements of the bond lengths and angles within the [Cu(NH₃)₄(H₂O)]²⁺ cation have been determined through X-ray crystallography, providing further evidence for the distorted coordination environment. The bond distances between the central copper atom and the nitrogen atoms of the four equatorial ammonia ligands are all approximately equal. The bond length between the copper atom and the oxygen atom of the apical water molecule is significantly longer.

| Bond | Approximate Bond Length (pm) |

| Cu-N | 210 |

| Cu-O | 233 |

The angles between the adjacent Cu-N bonds in the equatorial plane are close to 90°, as would be expected for a square planar arrangement. The angles between the apical Cu-O bond and the equatorial Cu-N bonds are also approximately 90°.

Spectroscopic techniques provide complementary information to X-ray crystallography by probing the electronic and vibrational energy levels within the compound. UV-Visible and Infrared spectroscopy have been particularly instrumental in characterizing cupric sulfate, ammoniated.

The brilliant dark blue-violet color of tetraamminecopper(II) sulfate is a hallmark of this compound and is attributed to the presence of the [Cu(NH₃)₄]²⁺ complex ion in solution. wikipedia.org The origin of this color lies in the electronic transitions that occur within the d-orbitals of the copper(II) ion.

When white light passes through a solution containing the complex, certain wavelengths are absorbed, promoting an electron from a lower energy d-orbital to a higher energy d-orbital. For the copper(II) ion with its d⁹ configuration, this d-d transition is possible. quora.com The light that is not absorbed is transmitted, and this transmitted light is what we perceive as the color of the solution. In the case of the tetraamminecopper(II) complex, the absorption occurs in the red-orange part of the visible spectrum. Consequently, the complementary color, blue-violet, is transmitted, giving the compound its characteristic hue.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups and probing the nature of the bonding within a molecule. The IR spectrum of tetraamminecopper(II) sulfate monohydrate displays characteristic absorption bands corresponding to the vibrational modes of the ammonia ligands, the coordinated water molecule, and the sulfate anion.

The presence of coordinated ammonia is confirmed by N-H stretching vibrations. A stretching frequency observed at 3144 cm⁻¹ has been assigned to the V(N-H) group of the [Cu(NH₃)₄]SO₄·H₂O complex, indicating the coordination of the N-H groups to the copper ion. ijses.com A lower energy peak observed around 1313 cm⁻¹ is suggestive of the sulfone group V(S=O) from the sulfate anion. ijses.com Furthermore, a stretching frequency at 2251 cm⁻¹ corresponds to the presence of the OH group from the water molecule in the complex. ijses.com

Spectroscopic Investigations

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray crystallography is a definitive technique used to determine the atomic and molecular structure of a crystal. wikipedia.org For tetraamminecopper(II) sulfate monohydrate, XRD studies have been instrumental in identifying its crystalline phase and confirming its detailed solid-state structure. wikipedia.orgresearchgate.net

The analysis confirms that the compound is an ionic salt with the formula [Cu(NH₃)₄(H₂O)]SO₄. wikipedia.org The crystal structure is orthorhombic, belonging to the Pmcn space group. semanticscholar.org The central copper ion is coordinated with four ammonia (NH₃) ligands in a square plane and one water (H₂O) molecule at an axial position, resulting in a square pyramidal molecular geometry. wikipedia.org The sulfate ion (SO₄²⁻) is not directly bonded to the copper ion but exists as a counter-ion within the crystal lattice. wikipedia.org

Crystallographic studies have precisely measured the bond lengths within the complex cation. The copper-nitrogen (Cu-N) bond lengths are approximately 210 pm, while the copper-oxygen (Cu-O) bond length is about 233 pm. wikipedia.org These structural details, elucidated by XRD, are fundamental for interpreting the compound's other chemical and physical properties. semanticscholar.org

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pmcn |

| Coordination Geometry | Square Pyramidal |

| Cu-N Bond Length | ~210 pm |

| Cu-O Bond Length | ~233 pm |

Magnetic Properties and Electronic Configuration

The electronic configuration of the central copper ion in ammoniated cupric sulfate dictates its magnetic behavior.

Paramagnetism and Unpaired Electron Analysis

The copper ion in tetraamminecopper(II) sulfate exists in the +2 oxidation state (Cu²⁺), which has a d⁹ electronic configuration. quora.com This means that one of the d-orbitals contains a single, unpaired electron. The presence of this unpaired electron renders the compound paramagnetic. stackexchange.comyoutube.comslideshare.net

When placed in an external magnetic field, paramagnetic materials are weakly attracted to it. The magnetic moment (µ) arising from the unpaired electron can be calculated and has a theoretical value of approximately 1.73 Bohr Magnetons (BM). quora.com This property is a direct consequence of the d⁹ configuration of the Cu(II) ion. quora.com Electron Spin Resonance (ESR) spectroscopy is a sensitive technique for studying species with unpaired electrons and is well-suited for analyzing the electronic environment of the copper center in this complex.

| Property | Value/Description |

|---|---|

| Magnetic Behavior | Paramagnetic |

| Central Ion | Cu(II) (d⁹) |

| Number of Unpaired Electrons | 1 |

| Calculated Magnetic Moment (µ) | ~1.73 BM |

Orbital Hybridization in the Central Metal Ion

The bonding in coordination compounds can be described using the concept of orbital hybridization. For the tetraamminecopper(II) ion, [Cu(NH₃)₄]²⁺, which has a square planar geometry, the hybridization is complex. youtube.com Given the square planar arrangement, the hybridization cannot be sp³, as that would result in a tetrahedral geometry. youtube.com

Theories suggest that the hybridization is likely sp²d or dsp². stackexchange.comyoutube.comquora.com One explanation proposes that the orbitals involved are the 4s, two 4p orbitals (4pₓ, 4pᵧ), and one 4d orbital (4dₓᵧ), leading to sp²d hybridization. stackexchange.com Another perspective suggests that an unpaired electron from a 3d orbital is promoted to a higher energy 4p orbital, allowing for dsp² hybridization using one 3d, one 4s, and two 4p orbitals. youtube.com It is important to note that the application of simple hybridization models to transition metal complexes can be limited, and a more accurate description is provided by molecular orbital theory. stackexchange.comechemi.com

Thermal Analysis Techniques

Thermal analysis methods are employed to study the changes in a material's properties as a function of temperature.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated. It is particularly useful for studying decomposition processes. For tetraamminecopper(II) sulfate monohydrate, TGA reveals a multi-step decomposition.

Upon heating, the compound does not decompose in a single step. The initial mass loss, occurring at approximately 120 °C, corresponds to the release of the water of hydration and two of the ammonia molecules. nih.gov As the temperature is increased further to around 160 °C, the remaining two ammonia molecules are released, leading to further mass loss. nih.gov This stepwise decomposition can be quantitatively monitored by TGA, allowing for the characterization of the compound's thermal stability.

| Temperature | Event | Species Lost |

|---|---|---|

| ~120 °C | First Decomposition Stage | H₂O, 2NH₃ |

| ~160 °C | Second Decomposition Stage | 2NH₃ |

Coordination Chemistry and Solution Equilibria

Ligand Exchange Mechanisms

In aqueous solutions, the copper(II) ion exists as the hexaaquacopper(II) complex ion, [Cu(H₂O)₆]²⁺. The introduction of ammonia (B1221849), a stronger Lewis base than water, initiates a series of ligand exchange (or substitution) reactions where ammonia molecules systematically displace the coordinated water molecules (aqua ligands).

The substitution of aqua ligands by ammonia is a stepwise process. chegg.com When aqueous ammonia is added to a solution containing [Cu(H₂O)₆]²⁺ ions, the ammonia molecules replace the water ligands one by one. chegg.com This process is a classic example of a ligand substitution reaction. Typically, only four of the six water molecules are replaced, leading to the formation of the deeply colored tetraamminediaquacopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺. wikipedia.orgyoutube.com The four ammonia ligands occupy the equatorial positions in a square planar arrangement around the central copper ion, while the two remaining water molecules occupy the axial positions, resulting in a distorted octahedral geometry. youtube.com

This reaction is reversible, but the equilibrium lies far to the right due to the formation of the more stable ammine complex. youtube.com The intense color of the tetraamminediaquacopper(II) ion is so strong that this reaction serves as a sensitive qualitative test for Cu²⁺ ions. wikipedia.org

The coordination sphere of the copper(II) ion is subject to competitive ligand binding when other potential ligands are present in the solution. The outcome of these competitive reactions is determined by the relative stability of the complexes formed, which is quantified by their stability constants (K). A ligand that forms a more stable complex (i.e., has a higher stability constant) can displace a ligand that forms a less stable complex. issr.edu.kh

Cyanide : Cyanide ions (CN⁻) are strong σ-donors and form very stable complexes with many transition metals. researchgate.net With copper(II), cyanide can form the tetracyanocuprate(II) complex, [Cu(CN)₄]²⁻. The high stability constant for this complex indicates that cyanide can readily displace ammonia from the tetraamminecopper(II) complex. libretexts.org

Ethylenediamine (en) : Ethylenediamine is a bidentate ligand, meaning it can form two coordinate bonds to the central metal ion. This ability to form a chelate ring results in a significantly more stable complex compared to those formed with a corresponding number of monodentate ligands like ammonia. This phenomenon is known as the chelate effect. wikipedia.orgaskfilo.com The bis(ethylenediamine)copper(II) complex, [Cu(en)₂]²⁺, is substantially more stable than the [Cu(NH₃)₄]²⁺ complex. askfilo.comchegg.com

| Complex Ion | Ligand | Ligand Type | Overall Stability Constant (log β) |

|---|---|---|---|

| [CuCl₄]²⁻ | Chloride (Cl⁻) | Monodentate | 5.6 issr.edu.kh |

| [Cu(NH₃)₄]²⁺ | Ammonia (NH₃) | Monodentate | 13.1 issr.edu.kh |

| [Cu(en)₂]²⁺ | Ethylenediamine (en) | Bidentate (Chelate) | ~20 askfilo.comreddit.com |

| [Cu(CN)₄]²⁻ | Cyanide (CN⁻) | Monodentate | 30.3 libretexts.org |

Complex Ion Equilibria in Aqueous Systems

The stepwise equilibria are as follows:

[Cu(H₂O)₆]²⁺ + NH₃ ⇌ [Cu(NH₃)(H₂O)₅]²⁺ + H₂O, with stability constant K₁

[Cu(NH₃)(H₂O)₅]²⁺ + NH₃ ⇌ [Cu(NH₃)₂(H₂O)₄]²⁺ + H₂O, with stability constant K₂

[Cu(NH₃)₂(H₂O)₄]²⁺ + NH₃ ⇌ [Cu(NH₃)₃(H₂O)₃]²⁺ + H₂O, with stability constant K₃

[Cu(NH₃)₃(H₂O)₃]²⁺ + NH₃ ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺ + H₂O, with stability constant K₄

| Equilibrium Step | Stepwise Constant | log K value | Cumulative Constant | log β value |

|---|---|---|---|---|

| 1 | K₁ | 4.31 | β₁ = K₁ | 4.31 |

| 2 | K₂ | 3.67 | β₂ = K₁K₂ | 7.98 |

| 3 | K₃ | 3.04 | β₃ = K₁K₂K₃ | 11.02 |

| 4 | K₄ | 2.24 | β₄ = K₁K₂K₃K₄ | 13.26 |

Note: The exact values for stability constants can vary slightly depending on experimental conditions such as temperature and ionic strength.

The distribution of copper species in an ammoniacal solution is critically dependent on both the total ammonia concentration and the pH of the solution. researchgate.netionicviper.org This complex interplay involves the acid-base equilibrium of ammonia and the complex formation equilibria. ionicviper.org

Ligand Concentration : At very low ammonia concentrations, there is insufficient ligand to form the higher ammine complexes, and the mono- or di-ammine species may predominate. As the concentration of free ammonia increases, the equilibrium shifts according to Le Châtelier's principle, favoring the formation of the more highly substituted complexes, culminating in the tetraamminecopper(II) ion as the dominant species at high ammonia concentrations. jocpr.com

pH : The pH of the solution has a profound effect on the speciation. nih.gov Ammonia is a weak base (NH₃ + H₂O ⇌ NH₄⁺ + OH⁻). In acidic solutions (low pH), the ammonia is protonated to form the ammonium (B1175870) ion (NH₄⁺), which is not a ligand. This reduces the concentration of free NH₃ available to complex with the copper(II) ion, shifting the equilibrium back towards the hexaaquacopper(II) ion. jocpr.com Conversely, in alkaline solutions (high pH), the concentration of free NH₃ is higher, favoring the formation of the tetraammine complex. However, at very high pH, the concentration of hydroxide (B78521) ions (OH⁻) becomes significant enough to cause the precipitation of copper(II) hydroxide. jocpr.comwikipedia.org The optimal pH for the stability of the tetraamminecopper(II) complex is in the range of 10-11.

A key characteristic of the copper(II)-ammonia system is the precipitation and subsequent redissolution of copper(II) hydroxide. ionicviper.org This behavior is a direct consequence of the dual role of ammonia as both a weak base and a complexing ligand.

Precipitation : When a small amount of aqueous ammonia is added to a copper(II) sulfate (B86663) solution, the ammonia acts as a weak base, increasing the concentration of hydroxide ions in the solution. youtube.com When the ion product of [Cu²⁺][OH⁻]² exceeds the solubility product constant (Ksp) of copper(II) hydroxide (Ksp ≈ 2.2 x 10⁻²⁰ at 25°C), a pale blue precipitate of copper(II) hydroxide, Cu(OH)₂, is formed. chegg.comyoutube.comquora.comstudy.com Cu²⁺(aq) + 2OH⁻(aq) ⇌ Cu(OH)₂(s)

Redissolution : Upon the addition of excess ammonia, the concentration of NH₃ molecules becomes high enough for them to act effectively as ligands. They coordinate with the copper(II) ions, forming the highly stable and soluble tetraamminecopper(II) complex ion. cuhk.edu.hk This complexation reaction removes free Cu²⁺ ions from the solution. youtube.com According to Le Châtelier's principle, the removal of Cu²⁺ ions shifts the solubility equilibrium of Cu(OH)₂ to the right, causing the precipitate to dissolve. youtube.com Cu(OH)₂(s) + 4NH₃(aq) ⇌ [Cu(NH₃)₄]²⁺(aq) + 2OH⁻(aq) youtube.comwikipedia.org

This equilibrium demonstrates the competition between hydroxide and ammonia ligands for the copper(II) ion. The high stability of the tetraamminecopper(II) complex provides the thermodynamic driving force for the dissolution of the copper(II) hydroxide precipitate in the presence of a sufficient concentration of ammonia.

Mixed-Ligand Complexation

In solutions containing other potential ligands, the tetraamminecopper(II) cation can participate in further complexation reactions, leading to the formation of mixed-ligand and outer-sphere complexes.

In aqueous systems containing both ammonia and thiosulfate ions, evidence points to the formation of mixed-ligand complexes with copper(I). While cupric sulfate provides the initial source of copper(II), it can be reduced to copper(I) in the presence of thiosulfate. In such environments, the existence of ternary copper(I)-ammonia-thiosulfate complexes has been established.

Research has identified the formation of species such as [Cu(NH₃)(S₂O₃)₂]³⁻ and [Cu(NH₃)(S₂O₃)]⁻ in solutions with high concentrations of ammonia and/or thiosulfate. The relative proportions of these mixed-ligand complexes are dependent on the ratio of ammonia to thiosulfate in the solution. These complexes are found to be more stable than the single-ligand species [Cu(S₂O₃)₃]⁵⁻, [Cu(NH₃)₂]⁺, and [Cu(NH₃)₃]⁺ under these conditions.

The interaction between the tetraamminecopper(II) cation, [Cu(NH₃)₄]²⁺, and various anions can lead to the formation of outer-sphere complexes. In these complexes, the anion does not displace the ammonia ligands in the inner coordination sphere of the copper ion but is associated with the complex cation through electrostatic forces.

Studies have shown that sulfate (SO₄²⁻), chloride (Cl⁻), and perchlorate (ClO₄⁻) anions can form relatively stable outer-sphere complexes with the tetraamminecopper(II) cation. The formation of species such as [Cu(NH₃)₄]SO₄⁰, [Cu(NH₃)₄]Cl⁺, and [Cu(NH₃)₄]ClO₄⁺ has been reported. The stability of these outer-sphere complexes is an important consideration in understanding the solution behavior of ammoniated cupric sulfate in the presence of these anions.

It is noteworthy that under the experimental conditions studied, these anions were not found to be involved in inner-sphere complexation with copper(I)-ammonia or copper(I)-ammonia-thiosulfate species.

Solvent Effects on Coordination and Stability

The nature of the solvent can significantly influence the coordination environment and stability of the tetraamminecopper(II) complex. The addition of water-miscible organic solvents to aqueous solutions of ammoniated cupric sulfate can lead to changes in complex stability and can induce precipitation.

The stability of transition metal-ammine complexes, including tetraamminecopper(II), is influenced by the dielectric constant of the solvent. Theoretical studies based on Density Functional Theory (DFT) have shown that as the dielectric constant of the solvent increases, the stability of [M(NH₃)ₙ]²⁺/³⁺ complexes tends to decrease. This effect is related to the solvation energy, which is determined by changes in the solvent-accessible surface area and charge distribution during complex formation.

This principle is practically applied in the synthesis and purification of tetraamminecopper(II) sulfate monohydrate. Ethanol is commonly used to induce the crystallization of the complex from its aqueous solution. sciencemadness.orgprepchem.comwikipedia.org The addition of ethanol makes the aqueous environment more "ethanol-like," reducing the solubility of the ionic complex and facilitating its isolation as a solid. stackexchange.com Isopropanol and acetone have also been noted for their utility in precipitating this complex. sciencemadness.org

The following table summarizes the effect of adding a water-miscible organic solvent on the solubility of tetraamminecopper(II) sulfate:

| Solvent System | Effect on Polarity | Solubility of [Cu(NH₃)₄]SO₄·H₂O |

| Pure Water | High | High |

| Water-Ethanol Mixture | Reduced | Decreased |

| Water-Isopropanol Mixture | Reduced | Decreased |

Reactivity and Decomposition Pathways

Hydrolytic Degradation and Ammonia (B1221849) Evolution in Air

Tetraamminecopper(II) sulfate (B86663) is susceptible to hydrolytic degradation, particularly in the presence of atmospheric moisture. The solid crystalline compound, when exposed to moist air, tends to slowly release its ammonia ligands, leading to a reversion to copper(II) sulfate. This process is accompanied by a noticeable odor of ammonia. The deep blue color of the tetraamminecopper(II) complex fades as the ammonia evolves and the copper ions become rehydrated.

The stability of the tetraamminecopper(II) complex is significantly influenced by pH in aqueous solutions. The complex is more stable in solutions with an excess of ammonia. However, upon standing in air, the solid compound's interaction with moisture can lead to a localized decrease in ammonia concentration at the crystal surface, initiating the decomposition process.

Thermal Decomposition Mechanisms

The thermal decomposition of tetraamminecopper(II) sulfate monohydrate, [Cu(NH₃)₄]SO₄·H₂O, is a multi-step process involving the sequential loss of its volatile ligands, namely water and ammonia.

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have elucidated the distinct stages of the thermal decomposition of tetraamminecopper(II) sulfate monohydrate. The process is characterized by specific temperature ranges for the liberation of water and ammonia molecules.

The decomposition typically proceeds as follows:

Dehydration: The initial mass loss corresponds to the removal of the water of hydration.

Deammoniation: This is followed by the stepwise loss of the four ammonia ligands.

The following table summarizes the key temperature-dependent decomposition steps for the monohydrate form of the compound.

| Temperature Range (°C) | Event | Molecules Lost |

| ~120 °C | Dehydration and partial deammoniation | 1 H₂O and 2 NH₃ |

| ~160 °C | Final deammoniation | Remaining 2 NH₃ |

| >150 °C | Onset of further decomposition |

Note: The exact temperatures can vary depending on factors such as heating rate and atmospheric conditions.

The nature of the solid decomposition products of tetraamminecopper(II) sulfate is dependent on the atmosphere in which the thermal decomposition is carried out. In an inert atmosphere, such as nitrogen, the decomposition of related copper(II) polyamine sulfate complexes has been shown to yield copper(I) sulfide (B99878) and a carbonaceous residue. In the presence of air, the final solid product is typically copper(II) oxide. The appearance of different colored solid residues, such as blue, green, brown, or white, during decomposition can indicate the formation of various intermediate or mixed copper compounds.

Decomposition Induced by High-Energy Environments

High-energy environments can induce the decomposition of tetraamminecopper(II) sulfate through mechanisms distinct from thermal degradation.

Research has been conducted on the decomposition of tetraamminecopper(II) sulfate hydrate (B1144303) in a radio frequency electrodeless discharge, which creates a "cold plasma" environment. In these studies, the compound is subjected to the energetic species present in the plasma. The decomposition pathways are investigated through the analysis of ultraviolet-visible emission, infrared absorption, and X-ray diffraction spectroscopic data of the resulting products. These studies propose potential decomposition mechanisms based on the observed spectroscopic evidence and the free energies of the possible reactions.

Corrosion Mechanisms Involving Tetraamminecopper(II) Complex

The tetraamminecopper(II) complex plays a central role in a significant corrosion phenomenon known as stress corrosion cracking (SCC) in copper and its alloys, particularly brass. This specific type of corrosion is historically referred to as "season cracking." wikipedia.orgwikipedia.org

The mechanism requires the simultaneous presence of tensile stress (either applied or residual from manufacturing) and a specific corrosive environment containing ammonia. corrosionpedia.com The reaction between ammonia and the copper in the alloy leads to the formation of the water-soluble tetraamminecopper(II) complex ion, [Cu(NH₃)₄]²⁺. wikipedia.org The formation of this complex facilitates the removal of copper from the alloy, leading to the initiation and propagation of cracks. wikipedia.org The characteristic deep blue color of this complex can often be observed on the surface of corroded brass and copper alloys. wikipedia.org

This corrosion phenomenon was first identified in brass ammunition cartridge cases that were stored in environments with trace amounts of ammonia, such as near animal waste. wikipedia.org The presence of the tetraamminecopper(II) complex is a key indicator of this type of ammonia-induced corrosion. wikipedia.org

Role in Ammonia-Induced Stress Corrosion Cracking of Copper Alloys (e.g., Season Cracking)

The ammoniated cupric sulfate complex, specifically the tetraamminecopper(II) ion ([Cu(NH₃)₄]²⁺), plays a critical role in the environmental degradation of copper alloys, a phenomenon historically known as "season cracking." ampp.orgwikipedia.org This form of stress corrosion cracking (SCC) occurs when susceptible alloys, particularly brasses, are simultaneously exposed to a corrosive ammoniacal environment and tensile stress, which can be either applied or residual from manufacturing processes. wikipedia.org

The corrosive attack involves a chemical reaction between ammonia and the copper in the alloy, leading to the formation of the water-soluble cuprammonium ion. wikipedia.org This complex formation facilitates the dissolution of copper from the alloy surface, which is a key step in the initiation and propagation of cracks. scielo.br The presence of sulfate ions, particularly from a source like copper sulfate, has been shown to accelerate this process. Research indicates that the combination of ammonia and copper ions, as found in ammoniated copper sulfate solutions, significantly increases the corrosion rate of brass. scielo.braustralwright.com.au

Detailed research into the chemistry of the brass-ammonia system has revealed that the rate of cracking is highly dependent on environmental factors such as the pH of the solution and the concentration of the copper-ammonia complex.

Detailed Research Findings

Studies have demonstrated a clear correlation between the concentration of the cupric-ammonia complex ion and the time it takes for stress corrosion cracks to appear. An increase in the concentration of this complex leads to a significant reduction in the time to failure for susceptible alloys. researchgate.net

The pH of the ammoniacal solution is another critical variable. The most rapid cracking of alpha-brass in solutions containing the copper-ammonia complex occurs in a relatively neutral pH range, approximately between 6.0 and 7.3. ampp.orgresearchgate.net Within this range, the cracking is often intergranular. ampp.org Outside of this critical pH window, the time to failure increases significantly, and the nature of the cracking may change to transgranular. ampp.org For instance, at a pH of 2.0, no cracking was observed in brass samples even after 1000 hours of exposure. researchgate.net

During the corrosion process, a tarnish film, often identified as cuprous oxide (Cu₂O), typically forms on the surface of the brass. ampp.orgampp.org The formation and rupture of this film are considered to be an integral part of the cracking mechanism.

The following table, compiled from research data, illustrates the effect of the initial concentration of dissolved copper (in the form of a copper-ammine complex) on the cracking time of stressed brass in a 1.5 M total ammonia solution.

| Initial Cu²⁺ Concentration (M) | Initial pH | Final pH (Stressed Sample) | Cracking Time (minutes) |

|---|---|---|---|

| 0.000 | 7.10 | 7.00 | 140 |

| 0.005 | 7.10 | 7.00 | 40 |

| 0.010 | 7.10 | 7.00 | 25 |

| 0.020 | 7.10 | 7.00 | 18 |

| 0.040 | 7.10 | 7.00 | 15 |

| 0.075 | 7.10 | 7.00 | 12 |

Data sourced from research on the cracking of stressed brass in solutions containing varying initial amounts of dissolved copper and 1.5 M total ammonia. ampp.org

This data clearly shows an inverse relationship between the initial concentration of the copper-ammine complex and the time required for cracking to occur, highlighting the crucial role of ammoniated cupric sulfate in this specific type of material failure.

Theoretical and Computational Chemistry

Thermodynamic Modeling of Copper-Ammonia Systems

The reaction of aqueous copper(II) ions with ammonia (B1221849) is a classic example of complex ion equilibria. acs.org This seemingly simple system is, in fact, quite intricate, involving multiple simultaneous equilibria, including acid-base reactions of ammonia and the hydrated copper(II) ion, precipitation of copper(II) hydroxide (B78521), and the stepwise formation of copper-ammonia complexes. acs.orgionicviper.org Thermodynamic modeling is essential to quantitatively describe the concentrations of the various species present in solution under different conditions.

The formation of tetraamminecopper(II) from the hydrated copper(II) ion occurs through a series of four sequential ligand exchange reactions, where ammonia molecules replace water molecules in the coordination sphere of the copper ion. chemguide.co.uk Each step is characterized by a stepwise formation constant (Kn).

The stepwise equilibria are as follows:

[Cu(H₂O)₆]²⁺ + NH₃ ⇌ [Cu(NH₃)(H₂O)₅]²⁺ + H₂O, with stability constant K₁

[Cu(NH₃)(H₂O)₅]²⁺ + NH₃ ⇌ [Cu(NH₃)₂(H₂O)₄]²⁺ + H₂O, with stability constant K₂

[Cu(NH₃)₂(H₂O)₄]²⁺ + NH₃ ⇌ [Cu(NH₃)₃(H₂O)₃]²⁺ + H₂O, with stability constant K₃

[Cu(NH₃)₃(H₂O)₃]²⁺ + NH₃ ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺ + H₂O, with stability constant K₄

| Equilibrium Step | Stability Constant Expression | Log K Value | K Value |

|---|---|---|---|

| K₁ | K₁ = [[Cu(NH₃)]²⁺] / [[Cu]²⁺[NH₃]] | 4.0 | 1.0 x 10⁴ |

| K₂ | K₂ = [[Cu(NH₃)₂]²⁺] / [[Cu(NH₃)]²⁺[NH₃]] | 3.5 | 3.2 x 10³ |

| K₃ | K₃ = [[Cu(NH₃)₃]²⁺] / [[Cu(NH₃)₂]²⁺[NH₃]] | 2.9 | 7.9 x 10² |

| K₄ | K₄ = [[Cu(NH₃)₄]²⁺] / [[Cu(NH₃)₃]²⁺[NH₃]] | 2.2 | 1.6 x 10² |

Source: Data compiled from multiple chemical education and equilibrium resources. chemguide.co.ukchemistry-chemists.com

These stability constants are crucial for constructing speciation diagrams , which graphically represent the relative concentrations of each copper-containing species as a function of a variable, such as pH or the concentration of free ammonia. acs.org Such diagrams are powerful tools for visualizing how the equilibrium shifts from the hydrated Cu(II) ion to the various ammine complexes and potentially copper(II) hydroxide precipitate as ammonia is added to the system. acs.orgacs.org

Modern computational tools can numerically solve the complex system of equilibrium equations that describe copper-ammonia solutions. ionicviper.org Chemical equilibrium software, such as Visual MINTEQ, is frequently used to model metal speciation, solubility, and adsorption in complex aqueous environments. mdpi.com

By inputting total concentrations of the components (e.g., copper, sulfate (B86663), ammonia) and solution parameters like pH and temperature, Visual MINTEQ can calculate the equilibrium concentration of all possible species. mdpi.commdpi.com The software utilizes a built-in thermodynamic database of stability constants to perform these calculations. utoronto.ca

Studies have successfully used Visual MINTEQ to:

Predict the distribution of Cu(I) and Cu(II) species in copper-ammonia-sulfate electrolytes. mdpi.com

Calculate equilibrium constants (K) and compare them with experimental data, showing good correlation. mdpi.comresearchgate.net

Model the solubility of copper and the formation of various complexes, such as Cu(NH₃)₂⁺, Cu(NH₃)₄²⁺, and Cu(NH₃)₅²⁺, as a function of pH. mdpi.comresearchgate.net

Investigate the effect of other ions on copper speciation. mdpi.com

The results from such software provide a detailed picture of the solution's composition, which can be difficult to obtain through analytical calculations alone, especially when considering numerous competing equilibria. ionicviper.orgacs.org

Quantum Chemical Calculations

Quantum chemical methods offer a deeper understanding of the ammoniated copper sulfate system by examining the electronic structure, bonding, and energetic properties of the complexes at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of transition metal complexes. cuni.cznih.gov For copper-ammonia systems, DFT calculations have been employed to optimize the geometries of various [Cu(NH₃)ₘ(H₂O)ₙ]²⁺ complexes and to analyze the nature of the bonding. cuni.czresearchgate.net

Key findings from DFT studies include:

Structural Optimization: Calculations confirm that for Cu(II) systems, four-coordinated complexes are the most stable. cuni.czresearchgate.net The ground state of [Cu(NH₃)ₘ(H₂O)ₙ]²⁺ complexes is a doublet due to the 3d⁹ electron configuration of the Cu²⁺ ion. cuni.cz

Bonding Analysis: Natural Population Analysis (NPA) and other methods show that the stability of the complexes correlates with donation effects. Ammonia is a stronger donor ligand than water, forming stronger bonds with the copper center. cuni.czresearchgate.net This explains why ammonia molecules preferentially occupy the first solvation shell in mixed ammine-aqua complexes. cuni.cz

Coordination Environment: DFT has been used to model distorted octahedral structures for complexes like [Cu(NH₃)₆]²⁺ within zeolite cages, providing precise Cu-N bond lengths. acs.org

These computational studies provide fundamental insights that explain the experimentally observed stability and structure of these complexes.

Quantum chemical calculations are also instrumental in predicting and interpreting the spectroscopic properties of copper-ammonia complexes.

Spectroscopic Properties: The UV-visible spectra of copper(II)-ammonia solutions change as more ammonia is added, which corresponds to the stepwise formation of the different ammine complexes. chemistry-chemists.comresearchgate.net DFT and other high-level methods can be used to calculate the electronic transitions responsible for these spectra. Furthermore, advanced techniques like double-hybrid density functional theory (DHDFT) have shown high accuracy in predicting electron paramagnetic resonance (EPR) parameters, such as g-tensors, for Cu(II) complexes. mdpi.com

Reaction Pathways: DFT calculations can model the energy changes and bond lengths along a reaction coordinate, providing insight into reaction mechanisms. For instance, calculations have been used to investigate the energetics of reactions involving Cu(I) complexes with ammonia, mapping out the transition states and intermediates. researchgate.net This is crucial for understanding the kinetics and mechanisms of reactions in the copper-ammonia system, such as redox processes or ligand exchange. mdpi.com

By comparing computationally predicted properties with experimental data, researchers can validate their theoretical models and gain a more complete picture of the behavior of ammoniated cupric sulfate.

Advanced Analytical Methodologies for Complex Characterization

Electroanalytical Techniques

Electroanalytical methods are pivotal in determining the concentration, nature, and reaction kinetics of electroactive species like the tetraamminecopper(II) complex.

Polarography, an electrochemical technique utilizing a dropping mercury electrode or a copper amalgam electrode, is employed to study copper-amine complexes. acs.org This method is effective for determining the concentration of the complex in solution and for investigating the equilibria involving the successive replacement of coordinated water molecules by ammonia (B1221849). chemistry-chemists.com The polarographic waves obtained for copper-amine complexes can elucidate the stoichiometry and stability constants of the various species present in solution. acs.orgacs.org

By analyzing the half-wave potentials and limiting currents, researchers can quantify the concentration of the [Cu(NH₃)₄]²⁺ ion. The shifts in the half-wave potential upon changes in ammonia concentration provide data to calculate the formation constants of the different copper(II)-ammine complexes present in the equilibrium.

Table 1: Polarographic Data for Copper(II)-Ammonia System

| Parameter | Description | Application to Ammoniated Cupric Sulfate (B86663) |

|---|---|---|

| Half-Wave Potential (E₁/₂) | The potential at which the current is half of the limiting current. | Shifts with ammonia concentration, indicating complex formation. Used to determine stability constants. |

| Limiting Current (iₗ) | The maximum diffusion-controlled current. | Proportional to the concentration of the electroactive copper complex, allowing for quantitative analysis. |

| Number of Electrons (n) | Number of electrons transferred in the electrode reaction. | Typically involves the reduction of Cu(II) to Cu(I) or Cu(0). |

This table is illustrative, based on the principles of polarographic analysis of copper-amine complexes.

Electrochemical techniques such as linear sweep voltammetry and cyclic voltammetry are instrumental in studying the reaction mechanisms of copper complexes. nih.govcmu.edu These methods provide information on the kinetics of electron transfer processes. libretexts.org A Tafel plot, derived from linear sweep voltammetry data, is particularly useful for investigating reaction mechanisms by relating the rate of an electrochemical reaction to the overpotential. libretexts.orgresearchgate.net

For ammoniated cupric sulfate, these studies can reveal the kinetics of the Cu(II)/Cu(I) redox couple. The Tafel slope, obtained from the linear region of the plot of logarithm of current density versus overpotential, provides information about the electron transfer coefficient and the rate-determining step of the reaction mechanism. researchgate.net This is crucial for applications where the complex is used as a catalyst or in electrodeposition. researchgate.net

Table 2: Parameters from Voltammetry and Tafel Analysis

| Parameter | Symbol | Information Gained for Ammoniated Cupric Sulfate |

|---|---|---|

| Peak Potential | Eₚ | Indicates the potential at which the redox reaction occurs. |

| Peak Current | iₚ | Relates to the concentration and diffusion coefficient of the complex. |

| Tafel Slope | b | Provides insight into the mechanism of the electron transfer reaction. |

| Exchange Current Density | i₀ | A measure of the rate of the reaction at equilibrium. libretexts.org |

This table summarizes key parameters obtainable from voltammetric studies of copper complexes to elucidate reaction mechanisms.

Spectroscopic Characterization (beyond basic properties)

Advanced spectroscopic techniques offer a deeper understanding of the electronic structure, decomposition pathways, and specific atomic interactions within the ammoniated cupric sulfate complex.

While UV-Visible absorption spectroscopy is commonly used to study the formation of the deep blue tetraamminecopper(II) complex in solution, UV-Visible emission spectroscopy is a powerful tool for analyzing its decomposition, particularly under energetic conditions such as in a cold plasma. chemistry-chemists.comu-szeged.hudocbrown.info Studies on the decomposition of tetraamminecopper(II) sulfate hydrate (B1144303) in a radio frequency discharge have utilized UV-visible emission spectroscopy to identify the species produced during the breakdown of the complex. optica.org The emission spectra reveal characteristic bands of excited-state fragments, allowing for the proposition of detailed decomposition mechanisms. optica.org

The absorption spectrum of the [Cu(NH₃)₄(H₂O)₂]²⁺ ion is characterized by a broad peak with a maximum absorbance (λₘₐₓ) around 650 nm, which is responsible for its dark blue color. docbrown.info Monitoring changes in this absorption band over time or under stress (e.g., heating) can also provide kinetic data on the decomposition or ligand exchange reactions of the complex. ijses.comresearchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, such as the Cu(II) ion in the ammoniated cupric sulfate complex. acs.org It provides detailed information about the electronic structure and the coordination environment of the copper center. acs.org EPR is particularly valuable when this complex is used as a precursor for catalysts, as it can identify and quantify different Cu(II) species present. cardiff.ac.uk

The EPR spectrum is characterized by g-values and hyperfine coupling constants (A-values), which are sensitive to the geometry of the complex and the nature of the coordinating ligands. researchgate.net For the tetraamminecopper(II) complex, EPR can distinguish between different coordination geometries (e.g., square planar, distorted octahedral) and track changes in the copper species during catalytic processes. acs.org

Table 3: Typical EPR Spin Hamiltonian Parameters for Cu(II) Complexes

| Parameter | Symbol | Information Provided for Ammoniated Cupric Sulfate |

|---|---|---|

| g-values | g∥, g⊥ | Reflect the symmetry of the ligand field around the Cu(II) ion. The relationship g∥ > g⊥ > 2.0023 is typical for a dₓ²-y² ground state in a tetragonal geometry. |

| Hyperfine Coupling | A∥, A⊥ | Arise from the interaction of the unpaired electron with the copper nucleus (⁶³Cu, ⁶⁵Cu). The magnitude of A∥ is indicative of the covalency of the copper-ligand bond. |

| Superhyperfine Coupling | Aᴺ | Arises from the interaction with ligand nuclei (e.g., ¹⁴N from ammonia), providing direct evidence of the coordinating atoms. |

This table presents typical parameters obtained from EPR spectroscopy, which are used to characterize the electronic and geometric structure of Cu(II) complexes.

While the paramagnetic nature of the Cu(II) ion presents challenges for NMR spectroscopy, specialized techniques can still provide valuable information about ligand interactions. ¹⁴N NMR, in particular, can be used to study the ammonia ligands directly. The coordination of ammonia to the paramagnetic Cu(II) center causes significant broadening and shifting of the ¹⁴N NMR signal. researchgate.net

The extent of this line broadening and the change in the chemical shift can provide insights into the dynamics of ligand exchange between the coordination sphere of the copper ion and the bulk solution. Although direct detection can be difficult due to rapid relaxation, the principles of NMR applied to metal-ammine complexes suggest that changes in the ¹⁴N resonance can be correlated with the stability and lability of the Cu-NH₃ bonds. wikipedia.orgyoutube.com

Microscopic and Surface Analysis

The comprehensive characterization of complex inorganic compounds such as cupric sulfate, ammoniated, known systematically as tetraamminecopper(II) sulfate ([Cu(NH₃)₄]SO₄), necessitates the use of advanced analytical techniques capable of elucidating surface morphology, elemental composition, and chemical states. Microscopic and surface-sensitive spectroscopic methods are indispensable in providing this detailed information, which is critical for understanding the material's properties and behavior in various applications.

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS) for Surface Composition

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) is a powerful combination for investigating the surface topography and elemental makeup of solid materials.

Methodology

In a typical SEM-EDS analysis of tetraamminecopper(II) sulfate, a finely powdered sample of the deep blue crystalline solid is mounted on a conductive stub. The sample chamber is then evacuated to a high vacuum to prevent electron scattering by air molecules. A focused beam of high-energy electrons is scanned across the sample's surface. The interaction of the electron beam with the sample generates various signals, including secondary electrons, which are used to create a high-resolution image of the surface morphology. These images can reveal details about the crystal size, shape, and surface texture of the tetraamminecopper(II) sulfate particles.

Simultaneously, the incident electron beam excites atoms within the sample, causing them to emit characteristic X-rays. The EDS detector measures the energy of these X-rays, which are unique to each element. This allows for a qualitative and quantitative determination of the elemental composition of the sample's surface.

Detailed Research Findings

While specific studies focusing solely on the SEM-EDS analysis of pure tetraamminecopper(II) sulfate are not extensively detailed in the available literature, the technique is routinely applied to characterize similar copper-containing compounds and materials where this complex is present.

From such analyses, it is expected that SEM imaging of crystalline tetraamminecopper(II) sulfate would reveal well-defined crystal structures, the morphology of which can be influenced by the synthesis conditions.

The EDS analysis provides a spectrum with peaks corresponding to the constituent elements: copper (Cu), sulfur (S), oxygen (O), and nitrogen (N). The relative intensities of these peaks can be used to determine the elemental composition of the sample, which should correspond to the stoichiometry of tetraamminecopper(II) sulfate monohydrate ([Cu(NH₃)₄]SO₄·H₂O).

Interactive Data Table: Expected Elemental Composition from EDS

| Element | Symbol | Expected Atomic % | Expected Weight % |

| Copper | Cu | 4.5 | 25.8 |

| Sulfur | S | 4.5 | 13.0 |

| Oxygen | O | 40.9 | 26.0 |

| Nitrogen | N | 18.2 | 22.8 |

| Hydrogen | H | 31.8 | 2.4 |

| Note: Hydrogen is not detectable by standard EDS analysis. The expected percentages are calculated based on the molecular formula [Cu(NH₃)₄]SO₄·H₂O. |

EDS elemental mapping can further provide a visual representation of the distribution of each element across the sample's surface, confirming a homogeneous distribution in a pure sample.

X-ray Photoelectron Spectroscopy (XPS) for Surface Speciation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Methodology

In an XPS experiment, the sample of tetraamminecopper(II) sulfate is irradiated with a beam of X-rays while in an ultra-high vacuum. The X-rays have enough energy to cause the ejection of core-level electrons from the atoms in the sample. The kinetic energy of these photoejected electrons is measured by an electron energy analyzer. The binding energy of the electrons can then be calculated, which is characteristic of the element and its chemical environment.

Detailed Research Findings

The XPS analysis of tetraamminecopper(II) sulfate provides valuable insights into the oxidation states and chemical bonding of its constituent elements.

Copper (Cu 2p): The Cu 2p region of the XPS spectrum is particularly informative for determining the oxidation state of copper. For Cu(II) compounds like tetraamminecopper(II) sulfate, the Cu 2p₃/₂ peak is typically observed at a binding energy in the range of 934-935 eV. A key feature for Cu(II) is the presence of strong "shake-up" satellite peaks at higher binding energies (around 940-945 eV). These satellites arise from a multi-electron excitation process and are characteristic of the d⁹ electronic configuration of Cu(II). Their presence definitively confirms the +2 oxidation state of copper in the complex.

Nitrogen (N 1s): The N 1s spectrum is expected to show a primary peak corresponding to the amine (NH₃) ligands coordinated to the copper ion. The binding energy for such nitrogen is typically found around 400 eV. This confirms the presence of the ammine ligands in the copper coordination sphere.

Sulfur (S 2p): The S 2p spectrum is used to identify the sulfate anion (SO₄²⁻). The S 2p₃/₂ peak for sulfate is expected to appear at a binding energy of approximately 168-169 eV.

Oxygen (O 1s): The O 1s spectrum will show contributions from the sulfate anion and, in the case of the monohydrate, the water of hydration. The peak for oxygen in the sulfate group is typically observed around 532 eV.

Interactive Data Table: Typical XPS Binding Energies for Tetraamminecopper(II) Sulfate

| Element | Orbital | Binding Energy (eV) | Species |

| Copper | Cu 2p₃/₂ | ~934 - 935 | Cu(II) in [Cu(NH₃)₄]²⁺ |

| Shake-up Satellite | ~940 - 945 | ||

| Nitrogen | N 1s | ~400 | NH₃ ligands |

| Sulfur | S 2p₃/₂ | ~168 - 169 | SO₄²⁻ |

| Oxygen | O 1s | ~532 | SO₄²⁻ and H₂O |

| Note: These are typical binding energy ranges and can vary slightly depending on the specific instrument and calibration. |

By providing detailed information on the surface morphology, elemental composition, and the chemical states of the constituent elements, the combined application of SEM-EDS and XPS offers a comprehensive characterization of this compound.

Q & A

Q. What are the standard synthesis methods for cupric sulfate, ammoniated, and how are purity and yield optimized?

this compound is typically synthesized by reacting copper sulfate with aqueous ammonia. Dissolve copper sulfate in water, then slowly add ammonia while stirring until a deep blue solution forms, indicating the formation of the tetraamminecopper(II) complex . To optimize purity, ensure stoichiometric ratios (e.g., 1:4 Cu²⁺:NH₃ molar ratio) and control pH to prevent precipitation of copper hydroxides. Yield can be improved by using excess ammonia and maintaining temperatures below 30°C to avoid ammonia volatilization. Filtration and recrystallization in aqueous ammonia are common purification steps .

Q. What key chemical properties of this compound are critical for laboratory handling and experimental design?

Key properties include:

- Solubility : Highly soluble in water (1.027 g/mL at 25°C), forming a deep blue solution .

- Thermal Stability : Decomposes at 120°C, releasing ammonia and water; complete decomposition occurs at 160°C .

- Reactivity : Reacts with hydroxylamine (ignition risk), magnesium (produces explosive hydrogen gas), and acetylene (forms shock-sensitive copper acetylides) . These properties dictate storage in airtight containers away from reactive substances and temperature-controlled environments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact, which can cause irritation or burns .

- Ventilation : Use fume hoods to avoid inhaling ammonia vapors released during decomposition .

- Waste Disposal : Neutralize solutions to pH 7–8 before disposal. Collect solid waste as hazardous material, following EPA guidelines (CERCLA RQ = 100 lbs) .

- Emergency Response : For spills, use mineral-based absorbents (avoid clay-based materials due to incompatibility) .

Advanced Research Questions

Q. What advanced analytical techniques are used to characterize this compound and its reaction intermediates?

- Spectroscopy : UV-Vis spectroscopy (λ~600 nm for Cu(NH₃)₄²⁺ complex) and FTIR (NH₃ stretching bands at 3300 cm⁻¹) confirm structural integrity .

- Thermogravimetric Analysis (TGA) : Quantifies decomposition stages (e.g., mass loss at 120°C correlates with NH₃ and H₂O release) .

- X-ray Diffraction (XRD) : Validates crystalline structure against reference data (e.g., CAS 10380-29-7) .

Q. How do environmental factors (pH, temperature) influence the stability and reactivity of this compound in aqueous systems?

- pH Effects : Below pH 6, the Cu(NH₃)₄²⁺ complex dissociates, releasing Cu²⁺ and NH₄⁺. This alters redox behavior, increasing copper’s bioavailability and toxicity in environmental samples .

- Temperature Effects : Elevated temperatures accelerate ammonia volatilization, shifting equilibrium toward CuSO₄ precipitation. Kinetic studies recommend maintaining solutions below 25°C for long-term stability .

Q. How can researchers address contradictions in reported toxicity mechanisms of this compound?

Discrepancies in toxicity data (e.g., genotoxicity vs. reproductive effects) often stem from:

- Model Systems : In vitro studies may overestimate effects due to lack of metabolic detoxification pathways present in vivo .

- Dose Metrics : Express concentrations as free Cu²⁺ (measured via ion-selective electrodes) rather than total copper to account for speciation differences .

- Study Design : Conduct longitudinal in vivo assays with controls for ammonia toxicity, which can confound results .

Q. What experimental controls are critical when studying this compound in biological or environmental systems?

- Negative Controls : Use ammonia-only solutions to isolate copper-specific effects .

- Chelator Controls : Add EDTA to sequester Cu²⁺ and confirm observed effects are metal-dependent .

- Environmental Matrices : Test in synthetic vs. natural water (e.g., with dissolved organic matter) to assess ligand competition .

Q. What challenges arise in reproducing this compound synthesis across laboratories, and how can they be mitigated?

Common reproducibility issues include:

- Ammonia Concentration Variability : Use standardized ammonia solutions (e.g., 28–30% w/w) and verify via titration .

- Crystallization Artifacts : Slow cooling (0.5°C/min) ensures uniform crystal growth, minimizing impurities .

- Analytical Validation : Cross-validate product purity via independent methods (e.g., ICP-MS for copper content, Karl Fischer titration for water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.